molecular formula C12H14N2 B11904839 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine

1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine

Cat. No.: B11904839
M. Wt: 186.25 g/mol
InChI Key: SISFSZJQFZOPLX-UHFFFAOYSA-N
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Description

1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse pharmacological properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The resulting indole derivative can then be further modified to introduce the cyclopropan-1-amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, influencing cell signaling pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . Additionally, the compound can inhibit certain enzymes, leading to therapeutic effects in conditions like cancer and inflammation .

Comparison with Similar Compounds

  • 1-(1H-indol-3-yl)methylcyclopropan-1-amine
  • 1-Methyl-1H-indol-2-ylboronic acid
  • N-((1-methyl-1H-indol-3-yl)methyl) derivatives

Uniqueness: 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine is unique due to its specific substitution pattern on the indole ring, which can result in distinct biological activities compared to other indole derivatives. Its cyclopropan-1-amine moiety also contributes to its unique chemical properties and reactivity .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(1-methylindol-6-yl)cyclopropan-1-amine

InChI

InChI=1S/C12H14N2/c1-14-7-4-9-2-3-10(8-11(9)14)12(13)5-6-12/h2-4,7-8H,5-6,13H2,1H3

InChI Key

SISFSZJQFZOPLX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C3(CC3)N

Origin of Product

United States

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